はんのうじょうけん

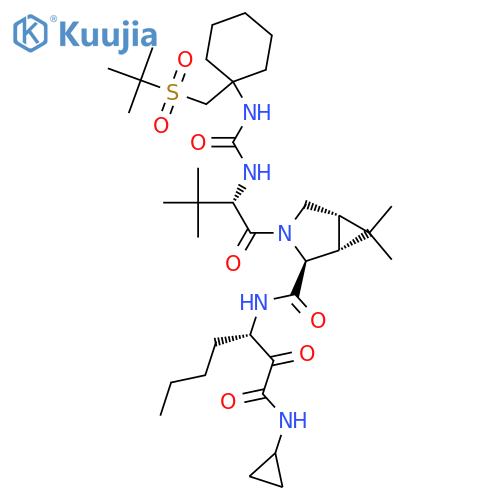

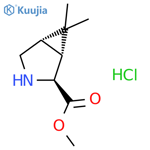

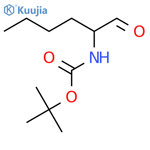

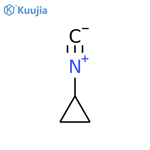

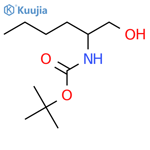

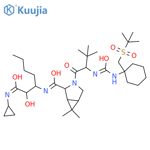

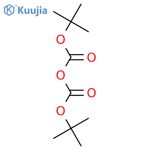

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 5 °C; 2.5 h, 0 - 5 °C; 3 h, reflux; overnight, cooled; 3 h, reflux; reflux → 0 °C

リファレンス

Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor

Arasappan, Ashok; et al ,

ACS Medicinal Chemistry Letters ,

2010 ,

1(2) ,

64-69